

3,4-Diethyl-3-hexene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diethyl-3-hexene

Cat. No.: B8653769

[Get Quote](#)

An In-depth Technical Guide to 3,4-Diethyl-3-hexene

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of **3,4-diethyl-3-hexene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

3,4-Diethyl-3-hexene is a symmetrical tetra-substituted alkene. Due to the identical ethyl groups attached to each carbon of the double bond, it does not exhibit E/Z (cis/trans) isomerism.[\[1\]](#)

- IUPAC Name: 3,4-diethylhex-3-ene[\[2\]](#)
- Molecular Formula: C₁₀H₂₀[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- CAS Registry Number: 868-46-2[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: 3,4-Diaethyl-hex-3-en, Tetraethylethylene[\[5\]](#)

Below is a visualization of the chemical structure of **3,4-diethyl-3-hexene**.

Figure 1: Chemical structure of 3,4-diethyl-3-hexene.

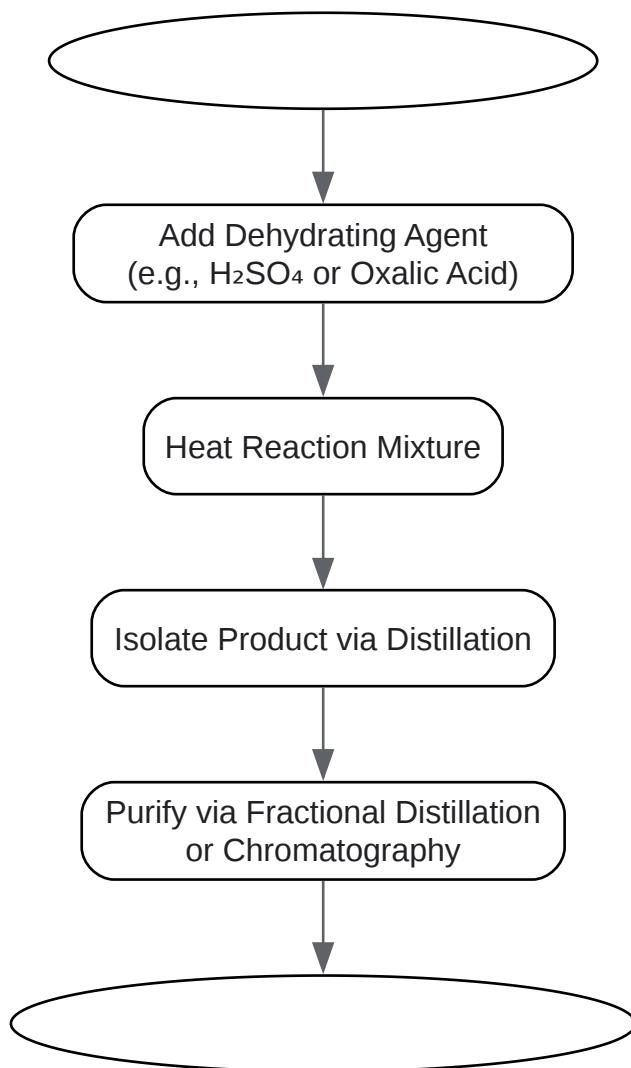
Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-diethyl-3-hexene**.

Property	Value	Unit	Source
Identifiers			
IUPAC Name	3,4-diethylhex-3-ene	-	[2]
CAS Number	868-46-2	-	[3][4][5][6]
Molecular Formula	C ₁₀ H ₂₀	-	[2][3][4][5]
SMILES	CCC(=C(CC)CC)CC	-	[2][7]
InChI	InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3	-	[2][3][7]
InChIKey	FFNDAWOUQUEUOJQA -UHFFFAOYSA-N	-	[2][3][4][7]
Physical Properties			
Molecular Weight	140.27	g/mol	[2][5][7]
Normal Boiling Point (T _{boil})	431.40 ± 2.00	K	[6][7]
Normal Melting Point (T _{fus})	169.46	K	[7]
Thermodynamic Properties			
Enthalpy of Vaporization (Δ _{vap} H°)	37.97	kJ/mol	[7]
Enthalpy of Fusion (Δ _{fus} H°)	19.24	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (Δ _f G°)	96.44	kJ/mol	[7]

Enthalpy of Formation			
at Standard Conditions (ΔfH°gas)	-152.09	kJ/mol	[7]
Calculated Properties			
<hr/>			
Octanol/Water Partition Coefficient (logPoct/wat)	3.923	-	[7]
Water Solubility (log10WS)	-3.86	mol/l	[7]
McGowan's Characteristic Volume (McVol)	147.460	ml/mol	[7]
Critical Temperature (Tc)	608.78	K	[7]
Critical Pressure (Pc)	2233.41	kPa	[7]
Critical Volume (Vc)	0.578	m³/kmol	[7]

Experimental Protocols & Synthesis


Detailed, step-by-step experimental protocols for the synthesis of **3,4-diethyl-3-hexene** are not readily available in public literature. However, a common synthetic route for highly substituted alkenes is the dehydration of a corresponding alcohol.[\[8\]](#) For **3,4-diethyl-3-hexene**, this would involve the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol.

General Dehydration Protocol Outline:

- Reaction Setup: The precursor alcohol, 3,4-diethyl-3-hexanol, is mixed with a dehydrating agent, such as oxalic acid or a strong mineral acid like sulfuric acid, in a suitable reaction vessel.[\[8\]](#)
- Heating: The mixture is heated to facilitate the elimination of a water molecule. The reaction temperature would need to be carefully controlled to favor the formation of the desired alkene and minimize side reactions.

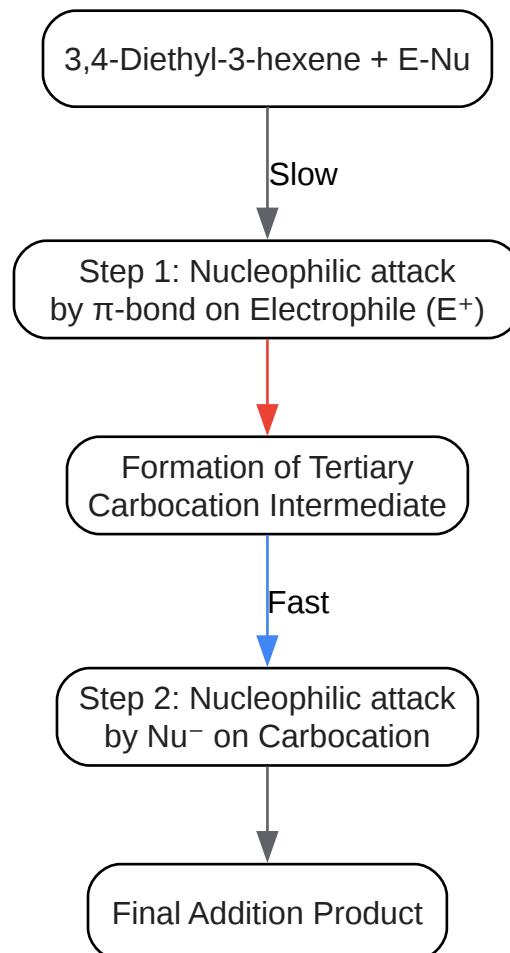
- Product Isolation: The alkene product is typically isolated by distillation from the reaction mixture.
- Purification: Further purification can be achieved through fractional distillation or chromatography to remove any unreacted alcohol, isomeric byproducts, or other impurities.

The workflow for a generalized acid-catalyzed dehydration synthesis is depicted below.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of **3,4-diethyl-3-hexene**.

Reactivity and Potential Signaling Pathways


As a tetrasubstituted alkene, the reactivity of **3,4-diethyl-3-hexene** is dominated by the electron-rich carbon-carbon double bond. It is expected to undergo electrophilic addition reactions, which are characteristic of alkenes.^[9] There are no known biological signaling pathways involving **3,4-diethyl-3-hexene**.

Electrophilic Addition Mechanism: The general mechanism for electrophilic addition to an alkene involves a two-step process:

- The π bond of the alkene acts as a nucleophile, attacking an electrophile (E^+). This leads to the formation of a carbocation intermediate and a new single bond between one of the double-bonded carbons and the electrophile.
- A nucleophile (Nu^-) then attacks the positively charged carbon, forming the final addition product.

Given the symmetrical nature of **3,4-diethyl-3-hexene**, the initial addition of the electrophile can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the nucleophile results in a single product.

The diagram below illustrates this general reaction pathway.

[Click to download full resolution via product page](#)

Figure 3: General mechanism for electrophilic addition to **3,4-diethyl-3-hexene**.

Spectroscopic Data

While specific spectra for **3,4-diethyl-3-hexene** were not found in the initial search, the NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[3][4][6] General principles of spectroscopy can predict its spectral features:

- 1H NMR: Due to the molecule's symmetry, the spectrum would be relatively simple. One would expect to see signals for the methyl protons (CH_3) as a triplet and the methylene protons (CH_2) as a quartet, characteristic of ethyl groups.
- ^{13}C NMR: The spectrum would show distinct signals for the sp^2 hybridized carbons of the double bond and the sp^3 hybridized carbons of the ethyl groups.

- IR Spectroscopy: A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene is typically weak or absent due to the lack of a significant dipole moment change during the vibration. C-H stretching and bending vibrations for the alkyl groups would also be present.[6]

Safety and Handling

Specific safety data sheets (SDS) for **3,4-diethyl-3-hexene** were not found. However, as a volatile, flammable hydrocarbon, it should be handled with appropriate precautions.[10] General safety measures for similar alkenes include:

- Use in a well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Use explosion-proof electrical equipment.
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Store in a tightly closed container in a cool, dry place.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic chemistry - Is 3,4-diethyl-3-hexene cis or trans? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 3,4-Diethyl-3-hexene | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Diethyl-3-hexene [webbook.nist.gov]
- 4. 3,4-Diethyl-3-hexene [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 3,4-Diethyl-3-hexene [webbook.nist.gov]

- 7. 3,4-Diethyl-3-hexene (CAS 868-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,4-Diethyl-3-hexene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8653769#3-4-diethyl-3-hexene-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com